![molecular formula C19H14FN3O2S2 B3398655 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(methylthio)phenyl]acetamide CAS No. 1021257-16-8](/img/structure/B3398655.png)
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(methylthio)phenyl]acetamide
Overview
Description
The compound “2-(9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(methylthio)phenyl]acetamide” is a derivative of benzothieno[3,2-d]pyrimidin-4-one . It belongs to a class of compounds that have shown potential as selective cyclooxygenase-2 inhibitors . Some derivatives of benzothieno[3,2-d]pyrimidine exhibit interesting anti-inflammatory properties related to interactions with active sites of COX-2 and are fluorescent .
Synthesis Analysis
The synthesis of similar compounds has been achieved by the combination of an addition-elimination reaction, reduction, and Pd-catalyzed dehydrogenative cyclization . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) .Scientific Research Applications
Illicit Drug Discovery
This compound has been discovered by Australian chemists as a new illicit drug . It was identified during a pill-testing scenario at CanTEST, Australia’s first and only fixed-site, face-to-face drug checking service . The compound was initially thought to be a ketamine analogue called 2-fluorodeschloroketamine (2-FDCK), but further testing revealed it to be a new substance . The team has taken to calling it CanKet, as in "Canberra ketamine" .
Psychoactive Substance Research
The compound is a new psychoactive substance, which are drugs made to resemble established illicit drugs . The identification of such substances presents a major challenge when pill-testing . This discovery has added a new “fingerprint” to the thousands stored in databases available to analysts .
Emergency and Pre-Hospital Environment
Ketamine, which this compound resembles, is an invaluable agent in the emergency and pre-hospital environment . Therefore, this compound could potentially have applications in these settings, although more research would be needed to confirm this.
Synthesis of Benzimidazole Integrated Benzoxazole and Benzothiazoles
The compound has been used in the synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles . In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles .
Copper Catalyzed Domino Annulation
The compound has been used in copper catalyzed domino annulation . This process involves the reaction of benzimidazole linked ortho-chloro amines with acid chlorides and isothiocyanates .
Electrophilic Monofluorination
The compound has been used in the study of the selectivity in the electrophilic monofluorination of 2,3-allenoic acids . This process generated 4-fluoro-2 (5 H )-furanones and ( E )-3-fluoro-4-oxo-2-alkenoates .
Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its structure-activity relationship and the possibility of using the most active compounds as fluorescent probes to determine tumors or their progression . The antipyrine-bearing compound 4, for example, may be promising for fluorescence imaging of cancer cells that express the COX-2 enzyme .
properties
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c1-26-12-5-2-4-11(8-12)22-15(24)9-23-10-21-17-16-13(20)6-3-7-14(16)27-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWSCDNMBKRII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(methylthio)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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